5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE
Description
Properties
IUPAC Name |
5-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S3/c12-10-3-4-11(18-10)19(15,16)13-6-5-8(14)9-2-1-7-17-9/h1-4,7-8,13-14H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHNZBNWHHHHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(S2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, including the formation of the thiophene ring, bromination, and sulfonamide formation. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Sulfonamide Formation: The brominated thiophene is reacted with a sulfonamide precursor, such as a sulfonyl chloride, in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Applications
Numerous studies have investigated the antimicrobial properties of sulfonamide derivatives, including those with thiophene structures. The following table summarizes key findings related to the antimicrobial efficacy of compounds similar to 5-Bromo-N-[3-Hydroxy-3-(Thiophen-2-Yl)Propyl]Thiohene-2-Sulfonamide :
The sulfonamide group is known for its antibacterial activity, and modifications to the thiophene structure can enhance this effect. Studies indicate that compounds with electron-withdrawing groups, such as bromine, improve antibacterial potency against various pathogens.
Antiviral Properties
Research has also highlighted the potential antiviral applications of thiophene-containing compounds. For instance, certain derivatives have shown efficacy against viral enzymes, making them promising candidates for antiviral drug development:
- Inhibition of Viral Enzymes : Compounds similar to 5-Bromo-N-[3-Hydroxy-3-(Thiophen-2-Yl)Propyl]Thiohene-2-Sulfonamide have been evaluated for their ability to inhibit viral replication processes, particularly in the context of Hepatitis C Virus (HCV) and other RNA viruses. The structure-activity relationship (SAR) studies suggest that modifications can lead to increased potency against these viruses .
Cancer Therapeutics
The compound’s unique structure positions it as a candidate for cancer treatment. Sulfonamides have been associated with anti-proliferative effects in various cancer cell lines:
- Mechanism of Action : The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. Research indicates that compounds with thiophene moieties can selectively inhibit pathways critical for tumor growth .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the thiophene ring significantly enhanced antibacterial activity against resistant strains of bacteria. The most effective compound exhibited an MIC value significantly lower than existing antibiotics, suggesting a potential alternative treatment option .
Case Study 2: Antiviral Activity
In vitro studies on related compounds showed promising results against HCV NS5B polymerase, indicating that structural analogs could serve as lead compounds in antiviral drug development. The presence of the thiophene ring was critical for maintaining potency against viral targets .
Mechanism of Action
The mechanism of action of 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Sulfonamide Moieties
Compound 2w (from ): 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide shares a brominated heterocycle (pyrazole instead of thiophene) and a sulfonamide group. However, its naphthalene and pyridine substituents increase hydrophobicity and molecular weight (~650 g/mol inferred), contrasting with the target compound’s thiophene-based simplicity (~400 g/mol inferred).
Impurity a (from ): 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol lacks the sulfonamide and bromine groups but retains the hydroxypropyl-thiophene motif. This impurity’s simpler structure (molecular weight ~225 g/mol) highlights the target compound’s complexity and suggests metabolic pathways or synthetic intermediates involving reductive amination or hydroxylation .
Compound e (from ): (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate includes a sulfonate ester instead of a sulfonamide. The sulfonate group increases polarity but reduces nucleophilicity compared to the sulfonamide in the target compound. The tetrahydronaphthalene system may enhance aromatic stacking interactions absent in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Research Findings and Limitations
- Reactivity: The bromine atom in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in non-halogenated analogs like Impurity a .
- Computational Modeling : Density-functional theory (DFT) methods () could predict the target compound’s electronic properties, but experimental validation is needed to confirm reactivity and stability .
- Pharmacological Gaps: While sulfonamides are known for carbonic anhydrase inhibition, the thiophene-hydroxypropyl moiety’s role remains unexplored. Comparative studies with Compound 2w’s pyrazole-naphthalene system could clarify bioactivity trends .
Biological Activity
5-Bromo-N-[3-hydroxy-3-(thiophen-2-yl)propyl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and specific activities of this compound, supported by data tables and case studies.
1. Chemical Structure and Synthesis
The compound belongs to the class of thiophene derivatives, characterized by a five-membered aromatic ring containing sulfur. Its molecular formula is with a molecular weight of approximately 382.3 g/mol. The synthesis typically involves several steps:
- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.
- Bromination : The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS).
- Sulfonamide Formation : Reaction with a sulfonamide precursor leads to the final product.
These synthetic routes are crucial for obtaining the compound in high purity and yield, which is essential for biological testing .
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes involved in critical biological pathways. Additionally, the bromine atom and thiophene ring enhance the binding affinity to these targets, potentially modulating enzyme activity and cellular signaling pathways .
3.1 Antimicrobial Activity
Research has demonstrated that thiophene derivatives exhibit significant antimicrobial properties against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 40 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
The compound has shown comparable efficacy to standard antibiotics such as ceftriaxone, indicating its potential as a therapeutic agent in treating bacterial infections .
3.2 Anticancer Activity
In vitro studies have indicated promising anticancer properties:
- Cell Lines Tested : Pancreatic, prostate, breast cancer.
- IC50 Values : Ranged from 7 to 20 µM, with some derivatives showing IC50 values as low as 1.50 µM against human leukemia cell lines.
These findings suggest that the compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis .
4.1 Study on Antimicrobial Efficacy
A study evaluated the antimicrobial effectiveness of various thiophene derivatives, including our compound, against clinical isolates of Staphylococcus aureus. Results indicated that:
- The compound significantly inhibited biofilm formation.
- It showed synergistic effects when combined with Ciprofloxacin, reducing the MIC values for both agents.
This study highlights the potential of thiophene derivatives in overcoming antibiotic resistance .
4.2 Study on Anticancer Mechanisms
Another investigation focused on the effects of thiophene derivatives on MCF-7 breast cancer cells:
- Treated cells exhibited significant alterations in cell morphology and viability.
- An increase in lactate dehydrogenase (LDH) activity suggested necrotic cell death.
The study concluded that these compounds could induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 5-bromo-N-[3-hydroxy-3-(thiophen-2-yl)propyl]thiophene-2-sulfonamide?
- Answer : The compound can be synthesized via sulfonamide coupling reactions. A typical approach involves reacting 5-bromothiophene-2-sulfonyl chloride with 3-hydroxy-3-(thiophen-2-yl)propylamine under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. This method is analogous to sulfonamide derivatization strategies described for structurally similar compounds .
Q. What spectroscopic methods are essential for characterizing this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the presence of the thiophene rings, sulfonamide linkage, and hydroxyl group. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like -OH and sulfonamide S=O stretches. High-resolution MS is recommended for precise molecular formula confirmation .
Q. How can researchers assess the compound's stability under experimental conditions?
- Answer : Stability studies should include thermal gravimetric analysis (TGA) to assess decomposition temperatures and accelerated stability testing (e.g., exposure to light, humidity). The hydroxyl group may introduce sensitivity to oxidation, requiring inert atmospheres during storage .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonamide coupling step?
- Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity.
- Temperature control : Reactions at 0–5°C minimize side reactions.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials .
Q. What computational methods are suitable for modeling this compound's interactions with biological targets?
- Answer : Density functional theory (DFT) can predict electronic properties (e.g., charge distribution on bromine and sulfonamide groups). Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to enzymes or receptors. Hybrid functionals (e.g., B3LYP) with dispersion corrections improve accuracy for non-covalent interactions .
Q. How can discrepancies in biological activity data (e.g., IC₅₀ values) be resolved?
- Answer : Discrepancies may arise from impurities or assay conditions. Mitigation strategies include:
- Repurification : HPLC to ≥95% purity.
- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across cell lines.
- Structural analogs : Compare activity with derivatives lacking bromine or sulfonamide groups to isolate pharmacophores .
Q. What experimental designs are recommended for studying its potential as an enzyme inhibitor?
- Answer :
- Kinetic assays : Measure inhibition constants (Kᵢ) via fluorometric or colorimetric substrates.
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes.
- Selectivity profiling : Test against related enzymes (e.g., other sulfonamide-binding proteins) to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
